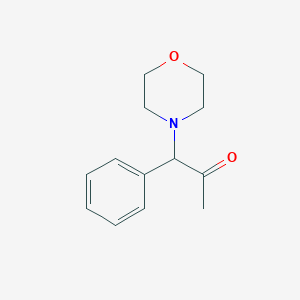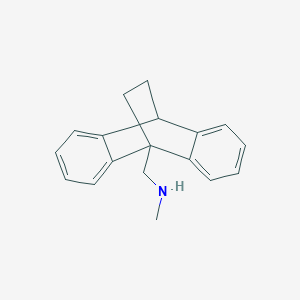
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (CMTA) is a thiazole derivative that has been widely studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In
作用机制
The exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid is not fully understood. However, it has been suggested that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid may exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid can inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its relatively low toxicity. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has low cytotoxicity, making it a promising candidate for drug development. However, one limitation of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid. One area of interest is the development of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a cancer treatment. Finally, the development of more soluble forms of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid could improve its potential for in vivo use.
Conclusion
In conclusion, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid) is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a treatment for inflammatory diseases and cancer.
合成方法
The synthesis of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid involves the reaction of 2-amino-4-methyl-5-thiazoleacetic acid with p-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a white crystalline solid with a melting point of 156-158°C.
科学研究应用
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease have been studied for the potential use of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a treatment. Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer.
属性
CAS 编号 |
17969-41-4 |
|---|---|
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
InChI 键 |
PQLZUIFGDGNALU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
其他 CAS 编号 |
17969-41-4 |
同义词 |
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



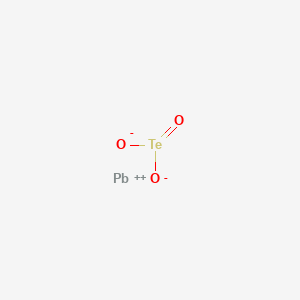
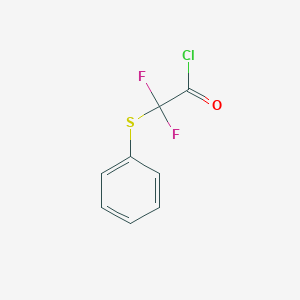
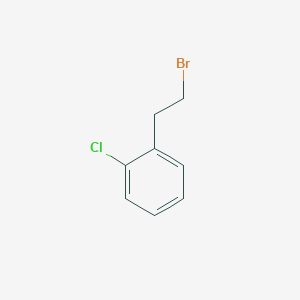
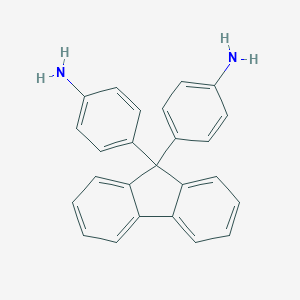


![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
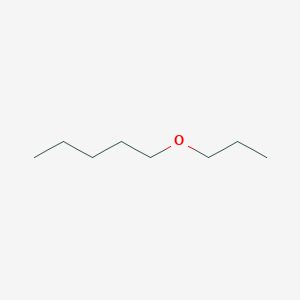


![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
